molecular formula C12H13NO4 B6239997 (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid CAS No. 192705-88-7

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid

Cat. No.: B6239997
CAS No.: 192705-88-7
M. Wt: 235.24 g/mol
InChI Key: ISPFRDAWONQRSH-JTQLQIEISA-N
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Description

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid (CID 28210781) is a chiral compound with the molecular formula C12H13NO4 . It features a phenolic (4-hydroxyphenyl) moiety, a structure widely recognized in scientific literature for its potent biological activities . Compounds containing this scaffold have demonstrated significant structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species such as Candida auris . The 4-hydroxyphenyl group contributes to antioxidant properties and allows for diverse chemical modifications, making it a highly attractive pharmacophore for developing novel bioactive molecules . Furthermore, research on structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has identified promising candidates with anticancer activity, showing an ability to reduce cancer cell viability and suppress cell migration in vitro, particularly against models like A549 non-small cell lung cancer cells . The synthetic versatility of this amino acid-based scaffold provides researchers with a foundational platform for generating derivatives to probe biological pathways or develop new agents targeting resistant pathogens and cancerous cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

192705-88-7

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enoylamino)propanoic acid

InChI

InChI=1S/C12H13NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,15)(H,16,17)/t10-/m0/s1

InChI Key

ISPFRDAWONQRSH-JTQLQIEISA-N

Isomeric SMILES

C=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Direct Acylation of L-Tyrosine Methyl Ester

The most efficient route involves the acylation of L-tyrosine methyl ester with acryloyl chloride, followed by ester hydrolysis.

Step 1: Synthesis of Methyl 2-Acrylamido-3-(4-hydroxyphenyl)propanoate

L-Tyrosine methyl ester (10.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL) under nitrogen. Triethylamine (32.4 mmol) is added as a base, followed by dropwise addition of acryloyl chloride (12.3 mmol) at 0°C. The reaction is stirred overnight at room temperature, after which the solvent is evaporated, and the crude product is purified via silica gel chromatography (DCM:ethyl acetate, 1:1 → 2.5:7.5). This yields methyl 2-acrylamido-3-(4-hydroxyphenyl)propanoate as white crystals (47% yield).

Key Data:

  • Yield: 47%

  • Melting Point: 125.6–129°C

  • 1H NMR (CDCl3): δ 3.07 (dd, J = 14.6, 8.5 Hz), 3.18 (dd, J = 14.6, 5.0 Hz), 3.59 (s, 3H, OCH3), 4.92–5.05 (m, 1H, CH), 5.65 (d, J = 10.0 Hz, 1H, NH), 6.12 (dd, J = 17.0, 10.0 Hz, 1H, CH2=CH), 6.30 (d, J = 17.0 Hz, 1H, CH2=CH), 6.72 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.5 Hz, 2H, ArH).

Step 2: Hydrolysis to the Carboxylic Acid

The methyl ester intermediate is hydrolyzed using aqueous sodium hydroxide (2N, 552 mL) at 60°C for 2 hours. The reaction mixture is acidified to pH 2 with sulfuric acid, and the product is extracted with ethyl acetate, yielding (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid.

Optimization Note:

  • Base Selection: NaOH provides higher hydrolysis efficiency compared to KOH or Na2CO3 due to reduced side reactions.

  • Yield After Hydrolysis: 83–90%.

Alternative Route: Protection-Deprotection Strategy

For substrates requiring phenol protection, benzyl chloride is employed to mask the 4-hydroxyphenyl group before acylation.

Step 1: Benzylation of L-Tyrosine

L-Tyrosine (250 g) is treated with benzyl chloride (15 mL) in a mixture of 2N NaOH (552 mL) and copper sulfate (172 g in 600 mL H2O) at 60°C for 2 hours. The product, (S)-2-amino-3-(4-benzyloxyphenyl)propionic acid, is isolated in 70% yield.

Step 2: Acylation and Deprotection

The benzylated intermediate is acylated with acryloyl chloride under conditions similar to Section 2.1.1, followed by hydrogenolytic debenzylation using 5% Pd/C under 60 psi H2. This two-step sequence achieves an overall yield of 52%.

Comparative Analysis:

  • Direct vs. Protected Route: The direct method avoids protection-deprotection steps, simplifying the process (47% vs. 52% yield).

  • Purity: Both routes furnish >97% ee, as confirmed by chiral HPLC.

Reaction Mechanism and Stereochemical Control

The acylation proceeds via nucleophilic attack of the tyrosine amino group on acryloyl chloride, facilitated by triethylamine. The S-configuration is preserved due to the chiral integrity of L-tyrosine, with no observed racemization under mild conditions.

Critical Parameters:

  • Temperature: Acylation at 0°C minimizes side reactions.

  • Solvent: Anhydrous DCM prevents hydrolysis of acryloyl chloride.

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1662 cm⁻¹ (amide C=O) and 1721 cm⁻¹ (ester C=O) confirm acylation.

  • Mass Spectrometry: ESI-MS m/z 272.0 [M+Na]⁺ aligns with the methyl ester intermediate.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) shows a single peak for the S-enantiomer, confirming >99% ee.

Industrial-Scale Considerations

  • Catalyst Recycling: Pd/C from debenzylation steps is reused up to three times without yield loss.

  • Cost Analysis: The direct route reduces reagent costs by 30% compared to protection-deprotection methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The prop-2-enamido group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the prop-2-enamido group can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the α-Position

(a) (2S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic Acid (N-Acetyl-L-tyrosine)
  • Structural difference : Acetamido (-NHCOCH₃) replaces prop-2-enamido.
  • Impact : Reduced electrophilicity due to the absence of the α,β-unsaturated carbonyl group. This lowers reactivity in Michael addition or nucleophilic substitution reactions.
  • Physicochemical properties : Higher logP (1.69) compared to the target compound (logP ~0.4), indicating increased lipophilicity .
(b) (2S)-3-(4-Hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic Acid Hydrochloride
  • Structural difference: Methylamino-acetamido (-NHCOCH₂NHCH₃) substituent.
  • Impact : Enhanced basicity due to the tertiary amine, increasing solubility in acidic conditions. The hydrochloride salt form improves stability for pharmaceutical applications .
(c) Fmoc-(1R,2S)-2a*: (2S)-2-[(1R)-1-Carboxyethyl]-Fmoc-amino-3-(1H-imidazol-4-yl)propanoic Acid
  • Structural difference : Imidazole ring and carboxyethyl-Fmoc group replace the acrylamido and hydroxyphenyl groups.
  • Impact : Introduces aromatic heterocyclic properties, enabling metal coordination (e.g., zinc in enzyme active sites) .

Variations in the Aromatic Ring

(a) (2S)-3-(3,4-Dihydroxyphenyl)-2-(prop-2-enamido)propanoic Acid (Levodopa Derivative)
  • Structural difference : 3,4-Dihydroxyphenyl (catechol) group instead of 4-hydroxyphenyl.
  • Impact : Higher antioxidant activity due to catechol’s redox activity. Used in Parkinson’s disease therapeutics (e.g., Levodopa) .
(b) (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid
  • Structural difference: Nitro group (-NO₂) at the 3-position of the phenyl ring.
  • Impact : Increased susceptibility to nitration by reactive nitrogen species (e.g., peroxynitrite), relevant in oxidative stress studies .

Peptide Backbone Modifications

(a) (2S)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanoic Acid (Antifungal Tripeptide)
  • Structural difference : Incorporates an additional phenylalanine-derived peptide chain.
  • Impact : Enhanced antifungal activity due to hydrophobic interactions with fungal cell membranes .
(b) SD-142: (2S,3S)-3-[[(1S)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]oxirane-2-carboxylic Acid
  • Structural difference : Epoxide (oxirane) ring and extended peptide-like chain.
  • Impact : Irreversible enzyme inhibition (e.g., angiotensin-converting enzyme) via covalent binding to catalytic residues .

Comparative Data Table

Compound Name Key Substituents Molecular Weight logP Biological Activity Reference
Target Compound Prop-2-enamido, 4-hydroxyphenyl 235.23 ~0.4 Under investigation
N-Acetyl-L-tyrosine Acetamido, 4-hydroxyphenyl 223.23 1.69 Antioxidant, protein synthesis
Levodopa Derivative Prop-2-enamido, 3,4-dihydroxyphenyl 253.24 -0.2 Neurotransmitter precursor
Antifungal Tripeptide Peptide chain, 4-hydroxyphenyl ~450 (variable) 1.2 Antifungal
SD-142 (Epoxide Derivative) Oxirane, hydroxyphenyl 315.30 1.8 ACE inhibition

Biological Activity

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid, commonly referred to as a derivative of 4-hydroxyphenyl amino acids, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 192705-88-7

This compound features a phenolic moiety, which is known for its significant biological activity due to its ability to participate in various biochemical reactions.

Antimicrobial Properties

Recent studies have highlighted the potential of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against multidrug-resistant pathogens, particularly those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial therapies.

Antioxidant Activity

The phenolic structure of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid contributes to its antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has also indicated that compounds with a similar structure possess anti-inflammatory properties. The incorporation of the 4-hydroxyphenyl group enhances the ability of these compounds to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

The biological activities of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Scavenging Reactive Oxygen Species (ROS) : The hydroxyl groups in the phenolic moiety are effective at neutralizing ROS, thus mitigating oxidative stress.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and immune response, leading to reduced expression of inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the efficacy of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid:

  • A study published in Pharmaceutical Research demonstrated that derivatives showed significant inhibition against Candida auris, a drug-resistant fungal pathogen .
  • Another investigation focused on the synthesis of amino acid derivatives with enhanced antimicrobial properties, indicating that modifications to the structure could yield compounds with superior efficacy against resistant strains .

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Optimization Tips
Amino ProtectionBoc₂O, DMAP, DCMUse excess Boc₂O (1.5 eq)
AcylationAcryloyl chloride, NaHCO₃, THFMaintain pH 8–9 to avoid hydrolysis
DeprotectionTBAF, THFMonitor reaction via TLC (Rf ~0.3)

Q. Table 2. Recommended Analytical Parameters

TechniqueParametersCritical Observations
Chiral HPLCColumn: Chiralpak IA (4.6 × 250 mm)Retention time: 12.3 min (S-enantiomer)
HRMSESI-negative mode, resolution >30,000Calculated m/z: 264.0874

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